![molecular formula C18H22ClN3O B2969863 (3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone CAS No. 1786203-29-9](/img/structure/B2969863.png)
(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone
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Overview
Description
The compound “(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone” is a complex organic molecule that contains several functional groups. It has a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a chlorophenyl group, which is a benzene ring with a chlorine atom attached. The azepan-1-yl group is a seven-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The pyrazole ring, the chlorophenyl group, and the azepan-1-yl group would each contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The pyrazole ring, for example, is known to participate in a variety of chemical reactions. The chlorine atom on the phenyl ring could also be reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar pyrazole ring and the nonpolar phenyl ring could give the compound both polar and nonpolar characteristics .Scientific Research Applications
Antimicrobial and Anticancer Applications
Compounds related to "(3-(4-chlorophenyl)azepan-1-yl)(3,5-dimethyl-1H-pyrazol-4-yl)methanone" have been synthesized and evaluated for their potential antimicrobial and anticancer activities. For instance, novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown promising results against various microbial strains and cancer cell lines. These compounds have been found to exhibit higher anticancer activity compared to the reference drug doxorubicin in some cases, and most of the synthesized compounds displayed good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A.-R. B. A., & Al-Hussain, S., 2016).
Material Sciences
In the realm of material sciences, a pure organic donor-acceptor molecule closely related to the compound of interest has been designed to exhibit unique luminescence properties, such as delayed fluorescence (DF) and room-temperature phosphorescence (RTP). This demonstrates the compound's potential application in the development of advanced materials with unique optical properties, which could be beneficial for various technological applications (Wen, Y., Xiao, S., Liu, H., Tian, X., De, J., Lu, T., Yang, Z., Zou, D., Lv, Y., Zhang, S., Su, Q., & Yang, B., 2021).
Molecular Docking and Drug Design
Further research into the molecular structure and docking studies of related compounds has provided insights into their potential as anticancer and antimicrobial agents. The incorporation of heterocyclic entities like oxazole, pyrazoline, and pyridine has shown significant potency against cancer cell lines in the National Cancer Institute's 60 cancer cell line panel. In addition, these compounds have displayed promising results against various pathogenic strains, highlighting their potential in overcoming microbial resistance to pharmaceutical drugs (Katariya, K. D., Vennapu, D. R., & Shah, S., 2021).
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.
Mode of Action
The mode of action of such compounds often involves binding to a specific protein or enzyme, thereby altering its function. For example, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has antileishmanial activity, it might result in the death of Leishmania parasites within the host organism .
properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(3,5-dimethyl-1H-pyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-12-17(13(2)21-20-12)18(23)22-10-4-3-5-15(11-22)14-6-8-16(19)9-7-14/h6-9,15H,3-5,10-11H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQUNMHGRRWCRDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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